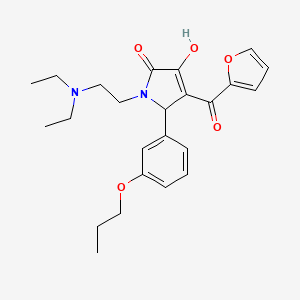

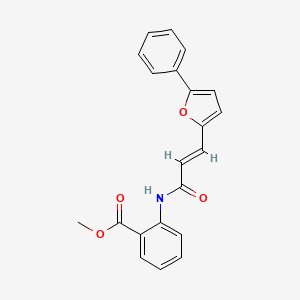

![molecular formula C16H16N4O2 B2487054 Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate CAS No. 62001-47-2](/img/structure/B2487054.png)

Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate is a chemical compound that is part of the benzotriazole family . Benzotriazole compounds are known for their versatility in synthesis protocols, as they can be introduced into a molecule through a variety of reactions, activate it toward numerous transformations, and remain stable during the course of reactions .

Synthesis Analysis

The synthesis of benzotriazole derivatives like Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate has been a topic of interest in organic chemistry . Benzotriazole methodology has grown in popularity due to its versatility, offering many well-known synthetic tools in organic synthesis . It’s inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions .Chemical Reactions Analysis

Benzotriazole derivatives, including Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate, are known for their reactivity. They can activate molecules toward numerous transformations and remain stable during the course of the reactions . They have been used as synthetic auxiliaries and catalysts in several reactions, such as the Baylis–Hillman reaction and various coupling reactions .Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis of N-Substituted Thiazolidines and Dihydrobenzothiazoles : Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate is used in the synthesis of chiral thiazolidine esters and N-substituted dihydrobenzothiazoles, indicating its role in the production of various organic compounds (Katritzky, Singh, & He, 2002).

- Antimicrobial Activity : Compounds derived from this ethyl benzoate have shown significant antimicrobial activity against various bacteria and fungi (Shah, Patel, & Patel, 2013).

Structural and Molecular Studies

- Hydrogen-bonded Supramolecular Structures : The ethyl benzoate derivative has been studied for its ability to form hydrogen-bonded supramolecular structures, which is essential in the field of crystallography and material sciences (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

- Spectroscopic and Theoretical Studies : Ethyl 4-amino benzoate, a related compound, has been studied for its optical nonlinear properties and potential applications in materials science (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).

Pharmaceutical Research

- Synthesis of Antiplatelet Agents : Research has focused on derivatives of this compound in developing new antiplatelet drug candidates, crucial for cardiovascular disease treatment (Chen et al., 2008).

Other Applications

- Synthesis of Novel Compounds : It is involved in the synthesis of various novel compounds with potential applications in different scientific domains, such as materials science and pharmacology (Katritzky, Verma, He, & Chandra, 2003).

properties

IUPAC Name |

ethyl 4-(benzotriazol-1-ylmethylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-2-22-16(21)12-7-9-13(10-8-12)17-11-20-15-6-4-3-5-14(15)18-19-20/h3-10,17H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXVISRVBOXBIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486975.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)

![8-(2-chloroethyl)-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486978.png)

![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2486984.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)

![3-[(2-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2486988.png)

![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)

![3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B2486994.png)